molecular formula C19H36O2 B12670746 Dodecyl cyclohexanecarboxylate CAS No. 94107-45-6

Dodecyl cyclohexanecarboxylate

Cat. No.: B12670746
CAS No.: 94107-45-6
M. Wt: 296.5 g/mol
InChI Key: VKXPLQQDMIORSG-UHFFFAOYSA-N
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Description

Dodecyl cyclohexanecarboxylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from dodecyl alcohol and cyclohexanecarboxylic acid. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between dodecyl alcohol and cyclohexanecarboxylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Dodecyl cyclohexanecarboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecyl alcohol and cyclohexanecarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Dodecyl alcohol and cyclohexanecarboxylic acid.

    Reduction: Dodecyl alcohol and cyclohexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl cyclohexanecarboxylate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the formulation of biological assays and as a component in the preparation of lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecyl alcohol and cyclohexanecarboxylic acid, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: An anionic surfactant used in many cleaning and hygiene products.

    Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.

    Dodecyl alcohol: A fatty alcohol used in the production of surfactants and lubricants.

Uniqueness: Dodecyl cyclohexanecarboxylate is unique due to its ester structure, which imparts different chemical properties compared to similar compounds like sodium dodecyl sulfate and dodecylbenzenesulfonic acid. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

94107-45-6

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

dodecyl cyclohexanecarboxylate

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h18H,2-17H2,1H3

InChI Key

VKXPLQQDMIORSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCCC1

Origin of Product

United States

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